N-(2,4-difluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazepine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate ketone or aldehyde. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Subsequent steps involve the introduction of the difluorophenyl and trimethoxyphenyl groups through substitution reactions. These steps may utilize reagents such as halogenated precursors and organometallic compounds under conditions that promote nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential enzyme inhibition or receptor binding.
Medicine: Exploring its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE: shares structural similarities with other benzothiazepine derivatives, such as diltiazem and clentiazem, which are known for their cardiovascular effects.
Difluorophenyl and trimethoxyphenyl derivatives: Compounds with these groups are often studied for their enhanced chemical stability and biological activity.
Uniqueness
What sets N-(2,4-DIFLUOROPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties not observed in other similar compounds. This uniqueness makes it a valuable subject for further research and potential therapeutic development.
Properties
Molecular Formula |
C26H24F2N2O5S |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H24F2N2O5S/c1-33-20-10-15(11-21(34-2)26(20)35-3)23-13-25(32)30(19-6-4-5-7-22(19)36-23)14-24(31)29-18-9-8-16(27)12-17(18)28/h4-12,23H,13-14H2,1-3H3,(H,29,31) |
InChI Key |
AHEBFJCDFKBDQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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